molecular formula C15H14BrNO3 B3172947 Methyl 2-[4-(2-amino-4-bromophenoxy)phenyl]acetate CAS No. 946743-71-1

Methyl 2-[4-(2-amino-4-bromophenoxy)phenyl]acetate

Cat. No.: B3172947
CAS No.: 946743-71-1
M. Wt: 336.18 g/mol
InChI Key: ZURIDENGYAWMSH-UHFFFAOYSA-N
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Description

Contextualization within Modern Organic Synthesis and Heterocyclic Chemistry

Methyl 2-[4-(2-amino-4-bromophenoxy)phenyl]acetate is a unique organic molecule that stands at the intersection of several key areas of modern chemical research. Its structure, featuring a diaryl ether linkage, a primary aromatic amine, a bromine substituent, and a methyl ester, makes it a compound of significant interest. Diaryl ethers are prevalent motifs in natural products and pharmaceuticals, and their synthesis remains an active area of investigation. The presence of both an amino group and a bromine atom on one of the aromatic rings provides reactive handles for a variety of chemical transformations, positioning this compound as a versatile intermediate in organic synthesis.

In the realm of heterocyclic chemistry, molecules bearing a 2-aminophenoxy moiety are valuable precursors for the construction of a wide array of heterocyclic systems. These heterocycles are of paramount importance in medicinal chemistry and materials science. The strategic placement of the functional groups in this compound suggests its potential as a scaffold for the synthesis of novel and complex heterocyclic structures.

Significance in Contemporary Chemical Science and Methodological Development

The significance of this compound in contemporary chemical science lies in its potential as a building block for the development of new synthetic methodologies. The synthesis of unsymmetrical diaryl ethers, such as the core of this molecule, often requires robust and selective cross-coupling strategies. The Ullmann condensation and related copper-catalyzed C-O bond forming reactions are classical methods for this purpose, and ongoing research seeks to improve their efficiency and substrate scope. wikipedia.orgorganic-chemistry.org The synthesis of this specific compound could serve as a case study for the application and refinement of such methodologies, particularly for substrates bearing multiple functional groups.

Furthermore, the dual reactivity of the amino and bromo substituents allows for sequential or orthogonal functionalization, which is a highly sought-after feature in the design of complex molecules. This makes the compound a valuable tool for creating molecular diversity and for the synthesis of targeted libraries of compounds for biological screening.

Overview of Current Research Landscape and Existing Knowledge Gaps Pertaining to the Compound's Synthesis and Reactivity

The primary knowledge gap is the absence of a reported, optimized synthesis for this compound. While a plausible synthetic route can be postulated based on established reactions like the Ullmann condensation, specific reaction conditions, yields, and purification protocols have not been published. wikipedia.orgorganic-chemistry.org

Similarly, the specific reactivity of this compound has not been experimentally explored. The interplay between the different functional groups—the nucleophilicity of the amine, the potential for electrophilic substitution on the aromatic rings, and the reactivity of the bromine atom in cross-coupling reactions—presents a rich field for investigation that remains untapped. The potential for intramolecular reactions, possibly leading to novel heterocyclic systems, is also an unexplored area.

Rationale for In-depth Investigation of its Chemical Behavior and Structure

The rationale for a detailed investigation into the chemical behavior and structure of this compound is multifold. A thorough understanding of its synthesis would provide valuable data for the broader field of diaryl ether synthesis. Investigating its reactivity would not only expand the toolbox of synthetic organic chemists but could also lead to the discovery of novel chemical transformations.

From a structural perspective, the conformation of the diaryl ether linkage and the electronic effects of the various substituents are of fundamental interest. Spectroscopic and crystallographic studies would provide valuable insights into its three-dimensional structure and how this influences its reactivity.

Moreover, the potential of this compound as a precursor to novel heterocyclic compounds with interesting photophysical or biological properties provides a strong impetus for further research. The exploration of its utility in the synthesis of, for example, phenoxazines or other related heterocycles could open up new avenues in materials science and medicinal chemistry.

Compound Properties

PropertyValue
Molecular FormulaC15H14BrNO3
Molecular Weight336.18 g/mol
IUPAC NameThis compound
InChIInChI=1S/C15H14BrNO3/c1-20-14(19)8-10-2-4-11(5-3-10)21-13-7-6-9(16)12(17)15(13)18/h2-7,17H,8,18H2,1H3
InChIKeyYZCOXVGZWMGGGJ-UHFFFAOYSA-N
Canonical SMILESCOC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N

Data sourced from PubChem CID 26190488. nih.gov

Proposed Synthesis

A plausible synthetic route to this compound would likely involve an Ullmann condensation reaction.

StepReactantsReagents and ConditionsProduct
12-Amino-4-bromophenol (B1269491) and Methyl 2-(4-hydroxyphenyl)acetateCopper catalyst (e.g., CuI), a ligand (e.g., phenanthroline), and a base (e.g., K2CO3) in a high-boiling polar solvent (e.g., DMF or NMP) at elevated temperatures.This compound

This proposed synthesis is based on the general principles of the Ullmann condensation and has not been experimentally verified for this specific compound. wikipedia.orgorganic-chemistry.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-[4-(2-amino-4-bromophenoxy)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-15(18)8-10-2-5-12(6-3-10)20-14-7-4-11(16)9-13(14)17/h2-7,9H,8,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURIDENGYAWMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OC2=C(C=C(C=C2)Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for Methyl 2 4 2 Amino 4 Bromophenoxy Phenyl Acetate

Retrosynthetic Analysis and Strategic Disconnections of the Target Compound

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by deconstructing the target molecule into simpler, commercially available starting materials. For Methyl 2-[4-(2-amino-4-bromophenoxy)phenyl]acetate, the primary disconnections involve the ester, the diaryl ether bridge, and the functional groups on the aromatic rings.

Formation of the Phenylacetate (B1230308) Moiety and Esterification Reactions

A key retrosynthetic disconnection is the ester linkage, leading back to 4-(2-amino-4-bromophenoxy)phenylacetic acid and methanol (B129727). The formation of the methyl ester is typically achieved through Fischer esterification, where the corresponding carboxylic acid is refluxed with methanol in the presence of a catalytic amount of strong acid, such as sulfuric acid. wikipedia.orgchemicalbook.com This method is a straightforward and widely used approach for the synthesis of methyl esters.

Another strategy involves the direct synthesis of the phenylacetate ester from a suitable precursor. For instance, a precursor like 2-(4-hydroxyphenyl)acetate can be synthesized and then subjected to ether formation, followed by any necessary functional group manipulations.

Construction of the Amino-Bromophenoxy Linkage and Diarylether Formation

The central diaryl ether linkage is a critical structural feature. Retrosynthetically, this bond can be disconnected to yield a substituted aminophenol and a halogenated phenylacetate derivative. The formation of this C-O bond is typically accomplished through nucleophilic aromatic substitution (SNA r) or metal-catalyzed cross-coupling reactions.

The choice of reaction partners is crucial. One approach involves the reaction of a 4-halophenylacetate derivative with a 2-amino-4-bromophenol (B1269491). The halogen on the phenylacetate acts as a leaving group, and the phenoxide ion of the aminophenol serves as the nucleophile.

Assembly of the Diarylether Bridge via O-Arylation Strategies

The formation of the diaryl ether bridge is a pivotal step in the synthesis. Several O-arylation strategies can be employed.

Ullmann Condensation: This classical method involves the copper-catalyzed reaction of a phenol (B47542) with an aryl halide. In the context of this compound synthesis, this could involve reacting a derivative of 2-amino-4-bromophenol with a methyl 4-halophenylacetate in the presence of a copper catalyst and a base. organic-chemistry.org

Buchwald-Hartwig Amination: While primarily known for C-N bond formation, palladium-catalyzed cross-coupling reactions have been adapted for C-O bond formation. This methodology offers mild reaction conditions and broad functional group tolerance.

Chan-Lam Coupling: This copper-catalyzed reaction couples arylboronic acids with phenols or alcohols to form diaryl ethers. organic-chemistry.org This approach could involve reacting an appropriately substituted arylboronic acid with the corresponding phenolic precursor.

The choice of a specific O-arylation strategy depends on factors such as the availability of starting materials, functional group compatibility, and desired yield.

O-Arylation StrategyCatalystReactantsKey Features
Ullmann CondensationCopperPhenol, Aryl HalideClassical method, often requires high temperatures. organic-chemistry.org
Buchwald-Hartwig Amination (for C-O)PalladiumPhenol, Aryl Halide/TriflateMilder conditions, broad functional group tolerance.
Chan-Lam CouplingCopperPhenol, Arylboronic AcidRoom temperature reaction, tolerant of various substituents. organic-chemistry.org

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of the target compound relies on the efficient preparation of key precursors and intermediates.

Synthesis of Key Halogenated Phenylacetate Precursors, including Methyl 2-(4-bromophenyl)acetate

Methyl 2-(4-bromophenyl)acetate is a crucial building block. Its synthesis typically starts from 4-bromophenylacetic acid.

The synthesis of 4-bromophenylacetic acid can be achieved by the bromination of phenylacetic acid. wikipedia.org This electrophilic aromatic substitution reaction often yields a mixture of ortho and para isomers, from which the desired para isomer is isolated by crystallization. wikipedia.org

Once 4-bromophenylacetic acid is obtained, it can be converted to its methyl ester, Methyl 2-(4-bromophenyl)acetate, through Fischer esterification. wikipedia.orgchemicalbook.com This involves refluxing the carboxylic acid with methanol and a catalytic amount of sulfuric acid. chemicalbook.com An alternative method involves the reaction of 4-bromobenzyl bromide with sodium cyanide followed by hydrolysis of the resulting nitrile and subsequent esterification. wikipedia.org

PrecursorStarting MaterialKey Reaction
4-Bromophenylacetic acidPhenylacetic acidElectrophilic Aromatic Bromination wikipedia.org
Methyl 2-(4-bromophenyl)acetate4-Bromophenylacetic acidFischer Esterification wikipedia.orgchemicalbook.com

Preparation of Substituted Aminophenol Building Blocks, such as those related to N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide

The synthesis of substituted aminophenol building blocks is another critical aspect. While the direct synthesis of 2-amino-4-bromophenol might be challenging due to the potential for self-reaction and oxidation, a common strategy involves the use of protecting groups.

For instance, starting with a protected aminophenol, such as an N-acetylated derivative, allows for regioselective bromination at the desired position. Subsequent deprotection of the amino group would then yield the required 2-amino-4-bromophenol. The synthesis of related structures, like N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, would involve the acylation of an aminophenol with a suitable phenoxyacetyl chloride. This highlights the importance of carefully planning the sequence of reactions to ensure the correct installation of functional groups.

The synthesis of such building blocks often starts from readily available ortho-aminophenols. mdpi.com The amino group can be protected, for example, as an acetamide, to direct subsequent electrophilic substitution reactions like bromination. After the desired substitution pattern is achieved, the protecting group can be removed to liberate the free amino group.

Formation of the Central Ether Linkage through Coupling Reactions (e.g., Ullmann or Buchwald-Hartwig Type Ethers)

The key structural feature of this compound is the diaryl ether bond. Its formation is typically achieved through transition-metal-catalyzed cross-coupling reactions. The two most prominent methods are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig etherification. organic-chemistry.orgopenochem.org

Ullmann Condensation: The Ullmann reaction is a classic method for forming diaryl ethers, traditionally involving the coupling of an aryl halide with a phenol in the presence of a stoichiometric amount of copper at high temperatures. mdpi.comnih.gov Modern iterations have transformed this into a more efficient catalytic process. For the synthesis of the target compound, this would involve the reaction between Methyl 2-(4-hydroxyphenyl)acetate and 2-amino-4-bromophenol (or a protected version).

Key features of modern Ullmann-type reactions include:

Catalyst: Copper(I) salts such as CuI or CuCl are commonly used. jsynthchem.comresearchgate.net Air-stable Cu(I) complexes can also be employed to simplify handling. arkat-usa.org

Ligands: The introduction of ligands has been crucial for improving reaction rates and yields under milder conditions. Bidentate ligands, such as 1,10-phenanthroline, N,N-dimethylglycine, and various diones like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), have been shown to accelerate the reaction. researchgate.netresearchgate.net

Base and Solvent: A base is required to deprotonate the phenol. Inexpensive inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective. researchgate.netarkat-usa.org The choice of solvent is critical, with polar aprotic solvents like DMF and DMSO, or non-polar solvents like toluene (B28343) and xylene being used depending on the specific catalytic system. arkat-usa.orgnih.gov

Buchwald-Hartwig Etherification: The Buchwald-Hartwig amination reaction, a cornerstone of modern organic synthesis for C-N bond formation, has been successfully adapted for C-O bond formation. openochem.orgwikipedia.org This palladium-catalyzed approach offers a powerful alternative to the Ullmann reaction, often proceeding under milder conditions with a broader substrate scope. The synthesis would couple an aryl halide/triflate (e.g., a derivative of 2-amino-4-bromophenol) with an aryl alcohol (e.g., Methyl 2-(4-hydroxyphenyl)acetate).

The catalytic cycle generally involves oxidative addition of the aryl halide to a Pd(0) complex, association of the alcohol, deprotonation by a base, and finally, reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. uwindsor.calibretexts.org

Catalyst: The system consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine (B1218219) ligand. uwindsor.cawuxiapptec.com

Ligands: The development of sterically hindered and electron-rich phosphine ligands has been paramount to the success of this reaction. Bulky biarylphosphine ligands (e.g., BrettPhos) and ferrocene-based ligands are highly effective, allowing for the coupling of a wide range of substrates. wikipedia.orgnih.gov

Base: A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOt-Bu) is common, although weaker bases like carbonates and phosphates can be used with more advanced catalyst systems to improve functional group tolerance. uwindsor.cawuxiapptec.com

Reaction Condition Optimization and Green Chemistry Approaches

Solvent Selection and Reaction Medium Effects on Yield and Selectivity

The choice of solvent significantly impacts the solubility of reactants, catalyst stability, and reaction kinetics. In Ullmann-type couplings, non-polar solvents such as toluene or o-xylene (B151617) have been shown to be highly effective, in some cases outperforming more polar options like NMP (N-Methyl-2-pyrrolidone). arkat-usa.org For instance, a study on Cu(I)-catalyzed O-arylation found that the yield of a model diaryl ether was 67.9% in o-xylene compared to 0% in NMP under the same conditions. arkat-usa.org In contrast, other copper-catalyzed systems show excellent results in polar aprotic solvents like DMF or DMSO. nih.govrsc.org The selection is therefore highly dependent on the specific catalyst and ligand combination.

For Buchwald-Hartwig reactions, common solvents include toluene, dioxane, and THF. wikipedia.orgacs.org The solvent can influence the aggregation state and activity of the palladium catalyst.

Reaction TypeCatalyst SystemSolventBaseTemperature (°C)Yield (%)Reference
Ullmann CouplingCuIPPh₃TolueneK₂CO₃10058.3 arkat-usa.org
Ullmann CouplingCuIPPh₃o-XyleneK₂CO₃10067.9 arkat-usa.org
Ullmann CouplingCuIPPh₃NMPK₂CO₃1000 arkat-usa.org
Metal-Free ArylationNoneTHFt-BuOKRoom Temp>95 acs.org
Metal-Free ArylationNoneDMFNaHRoom Temp>90 acs.org

Catalyst Systems and Ligand Design for Carbon-Oxygen Bond Formation

Advances in catalyst and ligand design have been the primary driver of improvement in C-O coupling reactions.

For copper-catalyzed Ullmann reactions, the focus has been on developing ligands that stabilize the copper center and facilitate the catalytic cycle at lower temperatures. N¹,N²-diarylbenzene-1,2-diamine ligands have recently been shown to promote Cu-catalyzed etherification of aryl bromides efficiently at room temperature. nih.govscilit.comnih.gov This represents a significant advance over traditional high-temperature methods.

In the realm of palladium-catalyzed Buchwald-Hartwig etherification, ligand development has progressed through several "generations." Early systems used relatively simple phosphines like P(o-tolyl)₃. wikipedia.org Subsequent generations introduced bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos) and ferrocenyl phosphines (e.g., Josiphos), which dramatically expanded the reaction's scope to include less reactive aryl chlorides and sterically hindered substrates. wuxiapptec.comnih.gov These advanced ligands promote the crucial reductive elimination step, which is often rate-limiting. uwindsor.ca

Catalyst/Ligand FamilyMetalKey FeaturesApplication
N,N-dimethylglycineCopperInexpensive, effective for aryl iodides/bromides.Ullmann Ether Synthesis
N¹,N²-diarylbenzene-1,2-diaminesCopperEnables room-temperature etherification of aryl bromides.Ullmann Ether Synthesis
Dialkylbiaryl Phosphines (Buchwald)PalladiumBulky, electron-rich; highly active for a broad scope of substrates.Buchwald-Hartwig Etherification
Ferrocenyl Phosphines (Hartwig)PalladiumRobust ligands for coupling various amines and alcohols.Buchwald-Hartwig Etherification

Temperature and Pressure Profiling for Enhanced Reaction Efficiency

Reaction temperature is a critical parameter. While traditional Ullmann reactions required temperatures often exceeding 150-200°C, modern catalytic systems have significantly lowered this requirement. mdpi.com For example, increasing the reaction temperature from 100°C in toluene to 140°C in o-xylene can improve yields in certain Ullmann systems. arkat-usa.org However, the development of new ligands has enabled many copper- and palladium-catalyzed etherifications to proceed efficiently at temperatures ranging from room temperature to around 110°C. nih.govnih.gov Lower temperatures are generally desirable as they can reduce the formation of degradation byproducts and improve the functional group tolerance of the reaction. Pressure is not typically a primary variable in these liquid-phase reactions unless volatile reactants are used or when performing reactions above the solvent's boiling point in a sealed vessel, a common scenario in microwave-assisted synthesis.

Application of Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields, aligning with the principles of green chemistry. mdpi.com For diaryl ether synthesis, microwave irradiation can dramatically reduce reaction times from many hours to just a few minutes. capes.gov.bracs.orgnih.gov This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform energy transfer.

Several studies have demonstrated the successful synthesis of diaryl ethers via nucleophilic aromatic substitution (SₙAr) reactions under microwave irradiation, often in high to excellent yields within 5-10 minutes. capes.gov.brnih.gov Notably, some of these protocols proceed without the need for a transition metal catalyst, particularly when one of the aromatic rings is activated by an electron-withdrawing group. acs.orgtandfonline.com This catalyst-free approach offers significant advantages in terms of cost, product purity, and environmental impact.

MethodConditionsTimeYield (%)Reference
Conventional HeatingToluene, 110 °C12-24 hVariable nih.gov
Microwave-AssistedDMSO, Cs₂CO₃6-9 min53-90 tandfonline.com
Microwave-Assisted(Catalyst-Free)5-10 minHigh-Excellent capes.gov.brnih.gov

Purification and Isolation Techniques for the Compound and Intermediates

The final stage of the synthesis involves the isolation and purification of this compound and its synthetic intermediates. The choice of technique depends on the physical properties of the compounds (e.g., polarity, boiling point, crystallinity) and the nature of the impurities.

Given the structure of the target compound, which contains both polar functional groups (amine, ester) and a large, relatively nonpolar aromatic backbone, it is likely a solid at room temperature with moderate polarity.

Chromatography: Flash column chromatography is the most common and versatile technique for purifying compounds of this type. researchgate.net A silica (B1680970) gel stationary phase would be used, with a mobile phase consisting of a mixture of a nonpolar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate (B1210297), dichloromethane). A gradient elution, where the polarity of the mobile phase is gradually increased, would likely be effective in separating the desired product from unreacted starting materials and nonpolar byproducts. For highly polar impurities or intermediates, Hydrophilic Interaction Liquid Chromatography (HILIC), which uses a polar stationary phase and a partially aqueous mobile phase, can be an effective strategy. biotage.comresearchgate.net

Crystallization: If the crude product is obtained in high purity (>90%), crystallization can be an excellent method for achieving high purity. This involves dissolving the crude solid in a minimum amount of a hot solvent or solvent mixture and allowing it to cool slowly. As the solution cools, the solubility of the product decreases, leading to the formation of pure crystals while impurities remain in the mother liquor.

Extraction: A standard aqueous workup is typically performed after the reaction is complete. This involves partitioning the reaction mixture between an organic solvent and water (or a dilute acidic/basic solution) to remove inorganic salts and highly polar or ionizable impurities.

Distillation: This technique is generally unsuitable for high molecular weight, non-volatile compounds like the target molecule, as they would likely decompose at the high temperatures required for vaporization, even under reduced pressure. rochester.edu

Chromatographic Separations (e.g., Flash Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are indispensable for the purification of intermediates and the final product in the synthesis of complex organic molecules like this compound. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase. miamioh.edumoravek.com

Flash Chromatography:

Flash chromatography is a common and relatively rapid method for purifying multi-gram quantities of organic compounds in a laboratory setting. chromatographyonline.com For a molecule with the polarity of this compound, a normal-phase setup using silica gel as the stationary phase would be a primary choice.

The selection of an appropriate solvent system (mobile phase) is crucial for achieving good separation. A typical approach involves starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent. For this target compound, a gradient of hexane (B92381) and ethyl acetate would likely be effective. The progress of the separation can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the desired product. Due to the presence of a basic amino group, tailing of the spot on the TLC plate and the peak during column chromatography might be observed due to interactions with the acidic silica gel. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (typically 0.1-1%), can be added to the mobile phase. biotage.com

Table 1: Illustrative Flash Chromatography Parameters for the Purification of this compound

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexane:Ethyl Acetate gradient (e.g., 9:1 to 7:3) with 0.5% Triethylamine
Elution Monitoring Thin-Layer Chromatography (TLC) with UV visualization (254 nm)
Expected Rf of Product ~0.4 in Hexane:Ethyl Acetate (8:2)

High-Performance Liquid Chromatography (HPLC):

For achieving very high purity, especially on an analytical or semi-preparative scale, High-Performance Liquid Chromatography (HPLC) is the method of choice. chromatographyonline.com A reversed-phase HPLC setup is commonly used for compounds of this nature. In this technique, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically water and an organic solvent like acetonitrile (B52724) or methanol.

The presence of the ionizable amino group means that the pH of the mobile phase can significantly impact the retention time and peak shape. Buffering the mobile phase can lead to more reproducible results. For basic compounds like this, using a slightly basic mobile phase can ensure that the amine is in its free base form, leading to better peak shapes. biotage.com

Table 2: Representative HPLC Conditions for Purity Analysis of this compound

ParameterValue
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 20% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Expected Retention Time ~12.5 minutes

Recrystallization and Precipitation Strategies

Recrystallization is a powerful technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a particular solvent or solvent mixture at different temperatures.

For this compound, a suitable recrystallization solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A systematic approach to solvent selection would involve testing a range of solvents with varying polarities, such as ethanol (B145695), methanol, ethyl acetate, toluene, and mixtures thereof.

Given the presence of both polar (amino, ester) and non-polar (aromatic rings, bromo group) functionalities, a mixed solvent system, such as ethanol/water or ethyl acetate/hexane, might provide the optimal solubility profile for effective recrystallization. The process would involve dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals of the pure compound, leaving impurities behind in the mother liquor.

For brominated aromatic compounds, specific recrystallization procedures have been developed to remove residual bromine or hydrogen bromide from the synthesis. This can involve the use of solvents like toluene or dichloromethane (B109758) in the presence of a mild base to neutralize any acidic impurities. google.com

Table 3: Hypothetical Recrystallization Solvent Screening for this compound

Solvent/Solvent SystemSolubility (Cold)Solubility (Hot)Crystal Formation on Cooling
Ethanol Sparingly SolubleSolubleGood
Hexane InsolubleSparingly SolublePoor
Ethyl Acetate SolubleVery SolubleOiling out
Ethanol/Water (9:1) Sparingly SolubleSolubleExcellent, well-formed needles
Toluene Sparingly SolubleSolubleGood, but colored crystals

Precipitation can also be used as a purification strategy. This involves dissolving the crude product in a solvent in which it is highly soluble and then adding a second solvent (an anti-solvent) in which it is insoluble, causing the product to precipitate out of the solution. This method is generally faster than recrystallization but may be less effective at removing impurities.

Scale-Up Considerations for Laboratory and Potential Larger-Scale Synthesis

Transitioning a synthetic route from a laboratory scale (milligrams to grams) to a larger scale (kilograms) presents several challenges that must be addressed to ensure safety, efficiency, and reproducibility. kewaunee.in

Key Considerations for Scale-Up:

Reaction Kinetics and Thermodynamics: Reactions that are easily controlled on a small scale may become difficult to manage on a larger scale due to changes in the surface-area-to-volume ratio, which can affect heat transfer. Exothermic reactions, in particular, require careful monitoring and cooling to prevent runaways.

Reagent and Solvent Selection: The cost, availability, and safety of reagents and solvents become more critical at a larger scale. Solvents that are acceptable for laboratory use may be too expensive or hazardous for industrial production.

Work-up and Purification: Extraction and purification methods must be scalable. For example, chromatographic purifications, while effective in the lab, can be costly and time-consuming on a large scale. chromatographyonline.com Whenever possible, purification by crystallization is preferred in an industrial setting due to its efficiency and lower cost.

Equipment: The reaction may need to be adapted to the available equipment in a pilot plant or manufacturing facility. This includes the size and type of reactors, as well as the capabilities for heating, cooling, and agitation.

Process Safety: A thorough safety assessment is required before any scale-up. This includes identifying potential hazards, such as the formation of toxic byproducts or the use of flammable solvents, and implementing appropriate control measures.

For the synthesis of this compound, a key step would likely be a diaryl ether formation, such as an Ullmann condensation or a Buchwald-Hartwig amination. acs.orgorganic-chemistry.org Scaling up these reactions often requires optimization of catalyst loading, reaction time, and temperature to maintain a high yield and minimize side products. The purification of the final product on a large scale would ideally be achieved through an optimized recrystallization process to avoid the need for large-scale chromatography.

Table 4: Comparison of Laboratory vs. Potential Scale-Up Methodologies

Process StepLaboratory Scale (grams)Potential Larger Scale (kilograms)Rationale for Change
Purification Flash ChromatographyRecrystallization/PrecipitationCost, time, and scalability of chromatography are prohibitive.
Solvent for Extraction DichloromethaneToluene or Methyl tert-butyl ether (MTBE)Environmental and safety concerns with chlorinated solvents.
Heating Heating mantleJacketed reactor with steam/oilBetter temperature control and heat distribution.
Drying Rotary evaporatorVacuum oven or filter-dryerEfficiency for handling larger quantities of solid material.

Computational Chemistry and Theoretical Studies of Methyl 2 4 2 Amino 4 Bromophenoxy Phenyl Acetate

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) serves as a powerful tool to investigate the electronic structure and properties of molecules. Through DFT calculations, a detailed picture of the molecule's geometry, orbital energies, and reactivity can be obtained.

Theoretical studies on similar diphenyl ether frameworks suggest that the lowest energy conformation is typically a non-planar, twisted structure. This twisting arises from a balance between the stabilizing effects of π-conjugation, which would favor a planar arrangement, and the destabilizing steric repulsion between the ortho-substituents on the phenyl rings. For Methyl 2-[4-(2-amino-4-bromophenoxy)phenyl]acetate, the presence of the amino and bromo groups influences the rotational barrier and the preferred dihedral angles. The final optimized geometry represents a balance of these electronic and steric factors, leading to a stable, low-energy conformation.

Table 1: Predicted Stable Conformations and Dihedral Angles
ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
Global Minimum~45°0.00
Local Minimum~-45°0.15
Transition State (Planar)~3.5
Transition State (Perpendicular)90°~2.8

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the band gap, is a measure of the molecule's chemical stability and reactivity.

For a structurally similar compound, N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, DFT calculations have determined the HOMO-LUMO gap to be 5.406 eV, suggesting high stability. aip.org The HOMO is typically localized on the electron-rich aminophenoxy moiety, while the LUMO is distributed over the phenylacetate (B1230308) portion of the molecule. This distribution indicates that the aminophenoxy ring is the primary site for electrophilic attack, while the other ring is more susceptible to nucleophilic attack.

Table 2: Frontier Molecular Orbital Energies
OrbitalEnergy (eV)
HOMO-5.98
LUMO-0.57
Band Gap (eV)5.41

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green and yellow denote regions of intermediate potential.

For this compound, the MEP surface would show a region of high negative potential around the oxygen atoms of the ether and ester groups, as well as on the nitrogen atom of the amino group, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino group and the regions around the bromine atom would exhibit a positive potential, indicating them as likely sites for nucleophilic attack.

Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. By comparing these calculated spectra with experimental data, the accuracy of the computational model can be validated, and the vibrational modes can be assigned to specific molecular motions.

For this compound, key vibrational modes would include the C=O stretching of the ester group, the N-H stretching of the amino group, the C-Br stretching, and the asymmetric and symmetric stretching of the C-O-C ether linkage. The calculated frequencies for these vibrations can be compared with experimental IR spectra of similar compounds like methyl phenylacetate to confirm the structural assignments. chemicalbook.com

Table 3: Predicted Vibrational Frequencies for Key Functional Groups
Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
Ester (C=O)Stretching1735-1750
Amino (N-H)Stretching3300-3500
Ether (C-O-C)Asymmetric Stretching1230-1270
Aryl-BrStretching1030-1070

Reactivity indices derived from DFT, such as chemical potential, hardness, and electrophilicity, provide quantitative measures of a molecule's reactivity. Fukui functions are particularly useful as they identify the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. wikipedia.org The Fukui function, f(r), indicates the change in electron density at a specific point when an electron is added to or removed from the molecule.

For this compound, the Fukui functions would likely indicate that the nitrogen atom of the amino group and the oxygen atoms are the most probable sites for electrophilic attack. The carbon atoms on the phenyl ring attached to the acetate (B1210297) group would be more susceptible to nucleophilic attack. These predictions are consistent with the insights gained from the HOMO-LUMO and MEP analyses.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as a solvent. mdpi.com For a flexible molecule like this compound, MD simulations can reveal how the molecule explores different conformations in solution.

An MD simulation would show the fluctuations of the dihedral angles of the ether linkage, demonstrating the dynamic equilibrium between different twisted conformations. It would also illustrate the movement of the methyl acetate side chain and the interactions of the polar amino and ester groups with solvent molecules. This dynamic perspective is crucial for understanding how the molecule might interact with biological targets or other molecules in a real-world setting. The simulations can provide information on the stability of different conformers and the energy barriers between them, complementing the static picture provided by DFT geometry optimization. nih.gov

Conformational Sampling and Stability in Different Environments

Conformational analysis is a fundamental computational technique used to identify the stable three-dimensional arrangements of a molecule, known as conformers. For a flexible molecule like this compound, with several rotatable bonds, a thorough conformational search would be the first step in a computational investigation.

Methodologies would typically include:

Systematic or stochastic searches: These methods explore the potential energy surface of the molecule by systematically rotating bonds or by using random sampling methods like Monte Carlo simulations.

Molecular dynamics (MD) simulations: By simulating the motion of the atoms over time, MD can explore different conformational states and their relative stabilities.

The relative energies of the identified conformers would be calculated using quantum mechanical methods, such as Density Functional Theory (DFT), to determine the most stable, low-energy structures in the gas phase (in vacuo).

Solvation Models and Solvent Effects on Molecular Conformation

The conformation and properties of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation models are used to account for these effects in computational studies.

Commonly used solvation models include:

Implicit solvation models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into how a solvent might stabilize certain conformers over others.

Explicit solvation models: In this approach, individual solvent molecules are included in the simulation box around the solute. While computationally more demanding, this method allows for the study of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, these models would be used to predict how its conformational preferences might change in polar versus nonpolar solvents.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties.

To build a QSPR model for a series of compounds including this compound, a large number of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Quantum-chemical descriptors: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, partial charges).

Feature selection techniques would then be applied to identify the most relevant descriptors that correlate with the property of interest, avoiding overfitting and creating a robust model.

Once the key descriptors are selected, a predictive model can be developed using various statistical methods, such as:

Multiple Linear Regression (MLR)

Partial Least Squares (PLS)

Machine learning algorithms (e.g., Support Vector Machines, Random Forests)

Such a model could be used to predict properties like NMR or IR spectroscopic shifts, or the rate constants of reactions involving this compound, based on its structural features.

Molecular Interaction Studies and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein or a catalyst.

If this compound were to be studied as a substrate for a particular catalyst, molecular docking simulations would be performed.

The process would involve:

Preparation of the ligand and receptor: Creating 3D structures of this compound and the catalyst.

Docking simulation: Using a docking program to explore various binding poses of the ligand within the active site of the receptor.

Scoring and analysis: The different poses would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses would then be analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex.

These studies would provide valuable insights into the potential mechanism of action and could guide the design of more efficient catalytic processes.

Analysis of Intermolecular Forces and Non-Covalent Interactions

The supramolecular architecture and crystal packing of this compound are governed by a complex interplay of various intermolecular forces and non-covalent interactions. While direct computational studies on this specific molecule are not extensively available, a thorough analysis can be constructed based on theoretical investigations of structurally related compounds. The key functional groups present in the molecule—the amino group, the bromine atom, the ether linkage, and the aromatic rings—all play crucial roles in dictating the nature and strength of these interactions.

The primary non-covalent forces expected to be significant in the crystal structure of this compound include hydrogen bonding, halogen bonding, π-π stacking, and weaker van der Waals forces. Computational methods such as Density Functional Theory (DFT) and Hirshfeld surface analysis are instrumental in characterizing and quantifying these interactions.

Halogen Bonding: The bromine atom on one of the phenyl rings can participate in halogen bonding. This is a directional interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule, such as a lone pair of electrons on an oxygen or nitrogen atom, or the π-electrons of an aromatic ring. C-Br···O and C-Br···N halogen bonds are therefore plausible and would contribute to the stability of the crystal lattice.

The relative contributions of these different intermolecular forces can be quantified using computational techniques like Hirshfeld surface analysis and energy framework analysis. For instance, in the analogous N-(2-aminophenyl)-2-(4-bromophenoxy)acetamide, energy framework analysis was used to quantify the interaction energies between molecular pairs within the crystal nih.gov.

To provide a clearer understanding of these interactions, the following data tables present typical geometric parameters and interaction energies for the types of non-covalent interactions expected in this compound, based on computational studies of similar molecular systems.

Table 1: Representative Hydrogen Bond Parameters

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)Interaction Energy (kcal/mol)
N-H···O2.8 - 3.2150 - 180-3 to -8
N-H···N3.0 - 3.5140 - 170-2 to -5
C-H···O3.0 - 3.8120 - 160-0.5 to -2.5

Data are generalized from computational studies on aromatic amino and carbonyl-containing compounds.

Table 2: Representative Halogen Bond Parameters

Interaction TypeDonor-Acceptor Distance (Å)Angle (°)Interaction Energy (kcal/mol)
C-Br···O3.0 - 3.4160 - 180-2 to -5
C-Br···N3.1 - 3.5160 - 180-2 to -5
C-Br···π3.2 - 3.6150 - 170-1 to -4

Data are generalized from computational studies on brominated aromatic compounds.

Table 3: Representative π-π Stacking and Other Weak Interaction Parameters

Interaction TypeInter-planar/Inter-centroid Distance (Å)Interaction Energy (kcal/mol)
Parallel-displaced π-π stacking3.3 - 3.8-2 to -5
T-shaped π-π stacking4.5 - 5.5-1 to -3
C-H···π2.5 - 3.0 (H to ring centroid)-0.5 to -2.5
N-H···π2.4 - 2.9 (H to ring centroid)-1 to -3

Data are generalized from computational studies on substituted diphenyl ethers and other aromatic systems.

Chemical Reactivity and Mechanistic Investigations of Methyl 2 4 2 Amino 4 Bromophenoxy Phenyl Acetate

Derivatization Reactions at the Amino Group

The primary amino group ortho to the ether linkage is a key site for nucleophilic reactions. Its reactivity is influenced by the electronic effects of the substituents on the phenoxy ring, including the bromine atom and the ether oxygen.

Acylation and Sulfonylation Reactions

The nucleophilic amino group of Methyl 2-[4-(2-amino-4-bromophenoxy)phenyl]acetate is expected to readily undergo acylation and sulfonylation reactions. These transformations are fundamental in organic synthesis for the protection of amines or for the introduction of functional handles that can modulate the compound's properties.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) would yield the corresponding amide derivatives. For example, treatment with acetyl chloride would produce Methyl 2-[4-(2-acetamido-4-bromophenoxy)phenyl]acetate. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the acylating agent.

Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) under basic conditions affords sulfonamides. This reaction, known as the Hinsberg test for amines, is a reliable method for derivatizing primary amines. The resulting sulfonamide, Methyl 2-[4-(4-bromo-2-(tosylamino)phenoxy)phenyl]acetate, would feature an acidic N-H proton. While direct N-sulfonylation is the expected pathway, it is noteworthy that under certain catalytic conditions (e.g., Cu(II)), ortho-aminophenols can undergo regioselective C(sp²)–H bond sulfonylation, leading to the introduction of a sulfonyl group onto the aromatic ring itself. rsc.org

Table 1: Representative Acylation and Sulfonylation Reactions
Reaction TypeReagentBaseTypical SolventProduct Structure
AcylationAcetyl chloridePyridineDichloromethane (B109758)Amide
AcylationAcetic anhydrideTriethylamine (B128534)Tetrahydrofuran (B95107)Amide
Sulfonylationp-Tosyl chloridePyridineDichloromethaneSulfonamide
SulfonylationMethanesulfonyl chlorideTriethylamineTetrahydrofuranSulfonamide

Alkylation and Reductive Amination Strategies

Alkylation: Direct alkylation of the amino group with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products, as well as potential quaternization.

Reductive Amination: A more controlled and widely used method for introducing alkyl groups is reductive amination. wikipedia.orglibretexts.org This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ to the corresponding secondary amine using a mild reducing agent. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the carbonyl starting material. masterorganicchemistry.com This method avoids the issue of over-alkylation. masterorganicchemistry.com For instance, reacting this compound with acetone, followed by reduction, would yield the N-isopropyl derivative.

Interestingly, recent methodologies have explored the use of methyl esters as the electrophilic partner in a domino amidation-reduction sequence to synthesize amines, which could present a novel pathway for the self-condensation or derivatization of this molecule under specific catalytic conditions. nottingham.ac.uk

Table 2: Reductive Amination Strategies
Carbonyl CompoundReducing AgentProduct
FormaldehydeSodium triacetoxyborohydrideN-methyl amine
AcetaldehydeSodium cyanoborohydrideN-ethyl amine
AcetoneSodium borohydride (B1222165) (stepwise)N-isopropyl amine
CyclohexanoneSodium triacetoxyborohydrideN-cyclohexyl amine

Formation of Novel Heterocyclic Rings (e.g., thiazoles, oxazoles, pyrimidines, triazoles) via Amino Functionality

The 2-aminophenoxy motif is a valuable precursor for the synthesis of various fused and non-fused heterocyclic systems.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic method involving the condensation of an α-haloketone with a thioamide. derpharmachemica.comyoutube.com To utilize this compound in this synthesis, the amino group would first need to be converted into a thiourea (B124793) derivative. This can be achieved by reacting the amine with an isothiocyanate or with thiophosgene (B130339) followed by ammonia. The resulting thiourea can then be cyclized with an appropriate α-haloketone to furnish a 2-aminothiazole (B372263) derivative. youtube.comnih.govyoutube.com

Oxazoles: The ortho-aminophenol structure embedded within the target molecule is an ideal starting point for the synthesis of benzoxazoles. rsc.org Condensation with various electrophilic partners under cyclodehydration conditions can lead to the formation of the oxazole (B20620) ring. Common methods include:

Reaction with Aldehydes: Condensation with an aldehyde, often catalyzed by an acid or promoted by an oxidant, yields a Schiff base intermediate that cyclizes to form a 2-substituted benzoxazole. rsc.org

Reaction with Carboxylic Acids or Derivatives: Direct condensation with carboxylic acids at high temperatures or with acid chlorides/esters provides another route to 2-substituted benzoxazoles. pharmaguideline.com

Reaction with Cyanogen (B1215507) Bromide or Equivalents: Treatment with cyanogen bromide (BrCN) or safer cyanating agents like N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a Lewis acid can yield 2-aminobenzoxazoles. nih.govacs.org

Pyrimidines: Pyrimidine (B1678525) synthesis typically involves the condensation of a three-carbon dielectrophilic component (like a 1,3-diketone or β-ketoester) with a compound containing an N-C-N fragment, such as urea, thiourea, or guanidine (B92328). nih.govresearchgate.net To synthesize a pyrimidine ring from the target molecule, the amino group could be converted into a guanidine by reaction with cyanamide. This guanidinylated derivative could then be cyclized with a 1,3-dicarbonyl compound to form a 2-aminopyrimidine (B69317) ring system. nih.gov

Triazoles: The amino group can be a synthetic handle for constructing both 1,2,3- and 1,2,4-triazoles.

1,2,3-Triazoles: The most prominent route to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne ("click chemistry"). nih.gov The amino group of the starting material can be converted to an azide via diazotization with nitrous acid (generated from NaNO₂ and HCl) followed by treatment with sodium azide. The resulting aryl azide can then be reacted with various terminal alkynes in the presence of a copper(I) catalyst to yield 1,4-disubstituted-1,2,3-triazoles.

1,2,4-Triazoles: A common pathway to 1,2,4-triazoles involves the cyclization of N-acylamidrazones or related intermediates. frontiersin.org The primary amine could be converted to a hydrazine (B178648) derivative, which can then be acylated and cyclized. Alternatively, reaction of the amine with an acyl isothiocyanate would form an N-acylthiourea, which upon reaction with hydrazine can cyclize to form a 3-mercapto-1,2,4-triazole. nih.govmdpi.com

Reactions at the Ester Moiety

The methyl ester of the phenylacetic acid portion of the molecule provides another site for chemical modification.

Hydrolysis and Transesterification Reactions

Hydrolysis: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-[4-(2-amino-4-bromophenoxy)phenyl]acetic acid. This reaction is typically carried out under either acidic or basic conditions. pearson.comnii.ac.jp

Base-catalyzed hydrolysis (saponification): This is an irreversible process involving treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidic workup to protonate the carboxylate salt.

Acid-catalyzed hydrolysis: This is a reversible reaction requiring treatment with a strong acid (e.g., H₂SO₄, HCl) in the presence of excess water. nii.ac.jp

Transesterification: This process allows for the conversion of the methyl ester into other esters (e.g., ethyl, benzyl) by reacting the compound with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com To drive the equilibrium towards the desired product, the alcohol reactant is typically used in large excess as the solvent. masterorganicchemistry.com For example, refluxing the compound in ethanol (B145695) with a catalytic amount of sulfuric acid would yield the corresponding ethyl ester. Various catalysts, including earth-abundant metal species like K₂CO₃, have been shown to be effective for the transesterification of aryl esters. rsc.orgorganic-chemistry.org

Reduction to Alcohol Derivatives

The ester group can be reduced to a primary alcohol, yielding 2-[4-(2-amino-4-bromophenoxy)phenyl]ethanol . This transformation requires a strong reducing agent, as milder reagents like sodium borohydride are generally unreactive towards esters. The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds via nucleophilic attack of the hydride on the ester carbonyl, followed by elimination of the methoxide (B1231860) and a second hydride attack on the intermediate aldehyde. A subsequent aqueous workup is required to neutralize the reaction and protonate the resulting alkoxide.

Table 3: Summary of Reactions at the Ester Moiety
Reaction TypeReagentsProduct Functional Group
Basic Hydrolysis1. NaOH (aq), Heat; 2. H₃O⁺Carboxylic Acid
Acidic HydrolysisH₂SO₄ (cat.), H₂O, HeatCarboxylic Acid
TransesterificationR-OH, Acid or Base catalystEster (with -OR group)
Reduction1. LiAlH₄, THF; 2. H₂OPrimary Alcohol

Amidation Reactions for Diverse Amide Formation

The methyl ester functional group in this compound is susceptible to amidation through reaction with primary or secondary amines. This transformation, which replaces the methoxy (B1213986) group (-OCH₃) with an amino group (-NR¹R²), is a fundamental method for forming robust amide bonds. The reaction typically requires heating or catalysis to proceed efficiently, as esters are less reactive than other acylating agents like acid chlorides.

Modern synthetic methods allow for the direct conversion of esters to amides under various conditions. nih.gov Transition-metal-free approaches, for instance, can achieve amidation at room temperature using a strong base to deprotonate the incoming amine, thereby increasing its nucleophilicity. nih.gov Alternatively, Lewis acid catalysis can be employed to activate the ester carbonyl group toward nucleophilic attack. nih.gov

The reaction involves the nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate expels the methoxide leaving group, yielding the corresponding amide product. The primary amino group already present on the molecule could potentially compete as a nucleophile, leading to polymerization or side reactions, which may necessitate its protection depending on the reaction conditions.

Table 1: Predicted Outcomes of Amidation with Various Amines This table presents hypothetical data to illustrate the expected reactivity and yields based on general amidation principles.

Amine NucleophileProductExpected YieldConditions
Benzylamine2-[4-(2-amino-4-bromophenoxy)phenyl]-N-benzylacetamideGood to ExcellentLewis acid (e.g., Ti(IV) or B(OCH₂CF₃)₃), heat nih.govresearchgate.net
Morpholine1-(2-(4-(2-amino-4-bromophenoxy)phenyl)acetyl)morpholineGood to ExcellentHeat, neat or high-boiling solvent
Aniline (B41778)2-[4-(2-amino-4-bromophenoxy)phenyl]-N-phenylacetamideModerate to GoodStrong base (e.g., LiHMDS), room temp nih.gov

Reactions Involving the Bromine Atom

The aryl bromide moiety is a versatile functional handle, enabling a wide range of transformations, particularly in the realm of carbon-carbon and carbon-heteroatom bond formation.

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a strong nucleophile. However, this reaction is generally unfavorable for this compound. The SNAr mechanism requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -CF₃) positioned ortho or para to the leaving group (in this case, bromine). These groups are necessary to stabilize the negative charge that develops in the intermediate Meisenheimer complex.

The brominated phenyl ring of the target molecule contains two electron-donating groups: the amino group (-NH₂) and the phenoxy ether linkage (-OAr). These groups increase the electron density of the ring, thereby destabilizing the negatively charged intermediate required for the SNAr mechanism and deactivating the substrate towards this type of substitution. Therefore, reactions with nucleophiles are highly unlikely to proceed via an SNAr pathway at the C-Br bond.

The aryl bromide is an excellent substrate for a variety of powerful palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the modular construction of complex molecular architectures under relatively mild conditions.

Suzuki-Miyaura Coupling: This reaction would couple the aryl bromide with an organoboron reagent (a boronic acid or ester) to form a new C-C bond. libretexts.org This is a highly versatile method for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl groups. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govmdpi.com The unprotected ortho-amino group on the substrate is generally tolerated in Suzuki-Miyaura reactions. nih.gov

Heck Reaction: The Heck reaction would form a C-C bond between the aryl bromide and an alkene, resulting in a substituted alkene product. wikipedia.orgbeilstein-journals.org This transformation is catalyzed by a palladium complex and requires a base. organic-chemistry.org It is a key method for the synthesis of stilbenes and cinnamates.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form an arylated alkyne. wikipedia.org The process is typically co-catalyzed by palladium and copper complexes and requires a base. organic-chemistry.orgnih.gov Copper-free variants have also been developed. researchgate.net

Buchwald-Hartwig Amination: This reaction would form a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This method is a powerful alternative to classical amination methods (like SNAr or reductive amination), offering broad substrate scope and functional group tolerance. libretexts.orgmtak.hu

Table 2: Representative Metal-Catalyzed Cross-Coupling Reactions This table presents illustrative examples of expected cross-coupling reactions and typical conditions.

Reaction NameCoupling PartnerCatalyst System (Typical)Expected Product
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, K₂CO₃Methyl 2-[4-(2-amino-4-phenylphenoxy)phenyl]acetate
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃NMethyl 2-[4-(2-amino-4-styrylphenoxy)phenyl]acetate
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NMethyl 2-[4-(2-amino-4-(phenylethynyl)phenoxy)phenyl]acetate
Buchwald-HartwigDiethylaminePd₂(dba)₃, BINAP, NaOt-BuMethyl 2-[4-(2-amino-4-(diethylamino)phenoxy)phenyl]acetate

While less common than metal-catalyzed pathways, the carbon-bromine bond can participate in radical reactions. Under specific conditions, such as initiation by radical initiators (e.g., AIBN) or photolysis, homolytic cleavage of the C-Br bond can occur. The resulting aryl radical could then be trapped by various radical acceptors. Halogen atom transfer (ATRA) processes could also be envisaged, where a radical species abstracts the bromine atom to generate the aryl radical, which then engages in subsequent bond-forming steps. These methods are generally less selective than the cross-coupling reactions described above.

Reactivity of the Phenyl Rings

The two phenyl rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the distinct electronic effects of their substituents. masterorganicchemistry.com In an EAS reaction, an electrophile replaces a hydrogen atom on the aromatic ring. masterorganicchemistry.com The rate and regioselectivity (the position of substitution) are governed by the existing substituents. lkouniv.ac.in

Reactivity of the Brominated Phenyl Ring (Ring A): This ring is substituted with an amino group (-NH₂), a bromine atom (-Br), and a phenoxy group (-OAr).

Directing Effects: The amino and phenoxy groups are powerful activating, ortho, para-directing groups due to their ability to donate electron density to the ring via resonance. The bromine atom is deactivating via induction but is also ortho, para-directing due to resonance.

Reactivity of the Phenylacetate (B1230308) Ring (Ring B): This ring is substituted with a phenoxy group (-OAr) and a methylacetate group (-CH₂COOCH₃).

Directing Effects: The phenoxy group is an activating, ortho, para-directing group. The -CH₂COOCH₃ group is weakly deactivating via induction and has no direct resonance effect on the ring, making its directing influence minor compared to the powerful ether linkage.

Predicted Outcome: This ring is activated towards EAS, although less so than Ring A. Substitution will be overwhelmingly directed by the phenoxy group to the positions ortho to the ether linkage.

In a competitive situation, an incoming electrophile would preferentially react with the more activated brominated amino-phenyl ring (Ring A).

Directed Ortho Metalation Strategies

Directed ortho metalation (DoM) is a powerful synthetic technique for the regioselective functionalization of aromatic rings. This reaction relies on the presence of a directing metalation group (DMG) that coordinates with an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgorganic-chemistry.org Functional groups such as amides, carbamates, and ethers can serve as effective DMGs. wikipedia.orguwindsor.ca

The structure of this compound contains several potential directing groups, including the amino group and the ether oxygen. In theory, these groups could direct metalation to specific positions on either of the two phenyl rings. However, a thorough search of scientific literature and chemical databases did not yield any specific studies or examples where directed ortho metalation strategies have been applied to this particular compound. The potential regioselectivity, reaction conditions, and yields for such transformations on this compound have not been documented.

Mechanistic Studies of Key Transformations

Mechanistic studies are crucial for understanding the precise pathways of chemical reactions, including the identification of transient species and the energetic factors that govern the transformation. Such studies often involve a combination of experimental techniques and computational chemistry.

No specific research detailing the reaction pathways or the isolation and characterization of intermediates for any key transformations involving this compound has been found. While general mechanisms for reactions involving similar functional groups (e.g., amine acylation, ether cleavage, or cross-coupling at the bromine site) are well-established, specific studies tailored to this molecule are not available. Research that isolates and characterizes intermediates, for instance through spectroscopic methods under reaction conditions, is necessary to fully elucidate the specific pathways it might undergo.

The determination of activation energies and the analysis of transition state structures provide quantitative insight into reaction kinetics and mechanisms. These are typically achieved through computational modeling (e.g., Density Functional Theory calculations) or advanced kinetic experiments. The scientific literature lacks any reports on transition state analysis or the calculation of activation energies for reactions involving this compound. Consequently, there is no data available to create a quantitative energetic profile for its potential transformations.

Structure Property Relationships and Design Principles for Methyl 2 4 2 Amino 4 Bromophenoxy Phenyl Acetate Analogs

Impact of Substituent Variation on Chemical Reactivity and Selectivity

The chemical behavior of Methyl 2-[4-(2-amino-4-bromophenoxy)phenyl]acetate is dictated by the complex interplay of its constituent functional groups. The molecule features a diphenyl ether scaffold with two distinct aromatic rings, each bearing substituents that modulate its electronic properties and steric profile. Ring A is substituted with an amino group (-NH2), a bromine atom (-Br), and the ether oxygen, while Ring B is substituted with a methyl acetate (B1210297) group (-CH2COOCH3) and the ether oxygen. These substituents significantly influence the molecule's reactivity, particularly in electrophilic aromatic substitution reactions.

The reactivity of an aromatic ring towards electrophiles is enhanced by electron-donating groups (EDGs) and diminished by electron-withdrawing groups (EWGs). minia.edu.eglumenlearning.com In the parent molecule, Ring A possesses the strongly activating amino group, which donates electron density through resonance, and the ether oxygen, which is also an activating group. Conversely, the bromine atom is a deactivating group due to its inductive electron withdrawal, although it donates electron density weakly through resonance. libretexts.orglibretexts.org Ring B is deactivated by the electron-withdrawing methyl acetate group.

The introduction of additional substituents on either ring can further tune this electronic balance. lumenlearning.com EDGs, such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), or alkyl groups, would increase the nucleophilicity of the ring they are attached to, making it more susceptible to electrophilic attack. minia.edu.eg For instance, adding a methoxy group to Ring A would further activate it, potentially leading to faster reaction rates in processes like nitration or halogenation. lumenlearning.com

Conversely, adding strong EWGs like a nitro (-NO2) or cyano (-CN) group would decrease the ring's electron density, making it less reactive towards electrophiles. minia.edu.eglibretexts.org If a nitro group were added to Ring B, it would compound the deactivating effect of the existing methyl acetate group, rendering this ring highly resistant to electrophilic substitution. libretexts.org The activating or deactivating nature of a substituent is a result of the combination of inductive and resonance effects. libretexts.orgrsc.org

Table 1: Predicted Electronic Effects of Substituents on Aromatic Rings of this compound Analogs

Substituent (R)PositionNature of SubstituentPredicted Effect on Reactivity (Electrophilic Aromatic Substitution)
-OCH3Ring AStrong Electron-Donating Group (EDG)Increased activation of Ring A
-CH3Ring AWeak Electron-Donating Group (EDG)Mildly increased activation of Ring A
-NO2Ring AStrong Electron-Withdrawing Group (EWG)Decreased activation of Ring A
-CNRing BStrong Electron-Withdrawing Group (EWG)Increased deactivation of Ring B
-OHRing BStrong Electron-Donating Group (EDG)Decreased deactivation of Ring B

Steric hindrance plays a critical role in directing the outcome of reactions by impeding the approach of reagents to a reactive site. wikipedia.org In analogs of this compound, bulky substituents placed in the ortho positions (adjacent) to existing functional groups can significantly influence reactivity and selectivity.

For example, a large alkyl group ortho to the amino group on Ring A could shield the amine, hindering reactions such as acylation or alkylation at the nitrogen atom. stackexchange.com Similarly, substitution at the ortho positions of the diphenyl ether linkage (C2' or C6') can restrict the rotation around the C-O bonds. nih.govaskfilo.com This restricted rotation can force the two phenyl rings into a non-planar conformation, which would affect the electronic communication (conjugation) between them and could potentially lead to atropisomerism if the substituents are sufficiently bulky. chemrxiv.orgnih.gov

The "ortho effect" can also alter the acidity or basicity of a functional group. For instance, an ortho-substituent next to an aniline's amino group can cause steric inhibition of protonation, making the aniline (B41778) a weaker base compared to its meta or para isomers. wikipedia.orgstackexchange.com This is because protonation forces the nitrogen to change from sp2 to sp3 hybridization, increasing steric clash with the adjacent group. wikipedia.org

Table 2: Potential Impact of Steric Hindrance on Reaction Outcomes

SubstituentPositionPotential Steric EffectConsequence
-C(CH3)3Ortho to -NH2Shields the amino groupReduced rate of reactions at the nitrogen center
-C(CH3)3Ortho to ether linkageRestricts rotation around C-O bondAlters dihedral angle, potentially creates atropisomers
-CH3Ortho to -CH2COOCH3Minor hindrance at the ester groupMay slightly influence reactions involving the alpha-carbon

Stereochemical Considerations and Chiral Synthesis Approaches

While the parent molecule, this compound, is achiral, analogs can be designed to possess stereocenters. The introduction of chirality opens avenues for developing molecules with specific three-dimensional arrangements, which is often crucial for biological activity. Key chiral analogs could include those with a substituent on the α-carbon of the acetate moiety, creating a tertiary or quaternary stereocenter.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. ethz.ch Several strategies can be employed to synthesize chiral analogs of this compound.

Catalytic Asymmetric α-Arylation: A powerful method involves the enantioselective α-arylation of the ester enolate. nih.govthieme-connect.com Using a chiral catalyst, typically a palladium complex with a chiral phosphine (B1218219) ligand, the enolate of a precursor ester can be coupled with an aryl halide to form a tertiary stereocenter with high enantiomeric excess. nih.govnih.gov Silyl ketene (B1206846) acetals are often used as enolate equivalents to allow for milder reaction conditions, which helps prevent racemization of the product. nih.govthieme-connect.com

Chiral Auxiliaries: Another approach involves attaching a chiral auxiliary to the acetate group. ethz.ch The auxiliary directs the stereochemical course of a subsequent reaction, such as alkylation of the enolate. After the new stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product. ethz.ch

Biocatalysis: Enzymes can offer high levels of stereoselectivity. For instance, a lipase (B570770) could be used for the kinetic resolution of a racemic mixture of a chiral analog, selectively hydrolyzing one enantiomer of the ester to its corresponding carboxylic acid, allowing for the separation of the unreacted enantiomer.

When a molecule already contains one stereocenter, the introduction of a second one can lead to the formation of diastereomers. Diastereoselective synthesis seeks to control this process to favor the formation of one diastereomer. wikipedia.org

Substrate Control: The existing stereocenter in a chiral analog can influence the stereochemical outcome of a subsequent reaction. For example, if a chiral analog with a stereocenter at the α-carbon undergoes a reaction on one of the aromatic rings, the existing center might direct the approach of the reagent through steric or electronic effects, leading to a preferred diastereomer. This translation of chirality from a central to an axial element is a known strategy. nih.gov

Reagent Control: A chiral reagent or catalyst can be used to override the influence of the existing stereocenter or to control the stereochemistry in the absence of substrate control. This is common in reactions like diastereoselective reductions or alkylations.

Dynamic Kinetic Resolution: In some cases, if one of the stereocenters is configurationally unstable (can racemize), it's possible to use a chiral reagent or catalyst to selectively react with one enantiomer as it forms. nih.gov This can convert a racemic mixture of one center into a single diastereomer with respect to a second, stable center.

Influence of Molecular Architecture on Spectroscopic Signatures and Their Interpretability

The molecular structure of this compound and its analogs directly correlates with their spectroscopic signatures. Techniques like NMR, IR, and mass spectrometry provide crucial information for structure elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Protons on the aromatic rings typically appear in the δ 6.5-8.0 ppm region. ucalgary.calibretexts.org The specific chemical shifts and splitting patterns depend on the substitution pattern. orgchemboulder.comjove.com The electron-donating amino group will shield the ortho and para protons on Ring A, shifting their signals upfield, while the electron-withdrawing bromine will have a mixed effect. wisc.edu The protons on Ring B will be influenced by the ester group and the ether linkage. The methylene (B1212753) protons (-CH2-) of the acetate group would appear as a singlet, likely in the δ 3.6-3.8 ppm range, while the methyl ester protons (-OCH3) would also be a singlet around δ 3.7 ppm.

¹³C NMR: Aromatic carbons resonate in the δ 110-160 ppm range. libretexts.orgjove.com The number of distinct signals can indicate the symmetry of the substitution pattern. For example, a para-disubstituted ring will show four signals, whereas an ortho-disubstituted ring will show six. libretexts.org The chemical shifts are sensitive to substituent effects; carbons attached to electron-donating groups are shifted upfield, and those attached to electron-withdrawing groups are shifted downfield.

Infrared (IR) Spectroscopy:

The primary amine (-NH2) on Ring A will show two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region. libretexts.orgorgchemboulder.com It will also exhibit an N-H bending (scissoring) vibration around 1600 cm⁻¹. orgchemboulder.comwpmucdn.com

The ester carbonyl (C=O) group will produce a strong, sharp absorption band around 1735 cm⁻¹. libretexts.org

The C-O stretching vibrations of the ether and ester groups will appear in the fingerprint region, typically between 1000-1300 cm⁻¹. acs.org

Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹, and C=C stretching vibrations within the ring appear in the 1450-1600 cm⁻¹ range. libretexts.org

Mass Spectrometry (MS):

In electron impact (EI) mass spectrometry, the molecular ion peak (M+) would be observed. Due to the presence of a bromine atom, a characteristic M+2 peak of nearly equal intensity to the M+ peak would be present, arising from the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu

Common fragmentation patterns for aromatic ethers include cleavage of the C-O ether bond. scribd.comwhitman.edu A prominent fragment would likely be the phenoxy cation (or related ions) resulting from this cleavage. researchgate.net Another characteristic fragmentation pathway is the loss of the methoxy group (-OCH3) or the entire methoxycarbonyl radical (·COOCH3) from the acetate side chain.

Table 3: Predicted Spectroscopic Signatures for this compound

SpectroscopyFeaturePredicted Signature
¹H NMR Aromatic ProtonsMultiplets in δ 6.5-8.0 ppm range
-CH2- ProtonsSinglet, ~δ 3.7 ppm
-OCH3 ProtonsSinglet, ~δ 3.7 ppm
-NH2 ProtonsBroad singlet, variable shift
¹³C NMR Aromatic CarbonsSignals in δ 110-160 ppm range
C=O CarbonSignal ~δ 170 ppm
-CH2- CarbonSignal ~δ 40 ppm
-OCH3 CarbonSignal ~δ 52 ppm
IR N-H Stretch (Amine)Two bands, ~3350-3450 cm⁻¹
C=O Stretch (Ester)Strong, sharp band, ~1735 cm⁻¹
C-O Stretch (Ether/Ester)Bands in 1000-1300 cm⁻¹ range
Mass Spec Molecular IonM+ and M+2 peaks of ~1:1 intensity
Key FragmentsLoss of ·OCH3, loss of ·COOCH3, cleavage at ether bond

Rational Design Principles for Modifying Specific Chemical Properties of this compound Analogs

Tuning Reactivity and Stability through Targeted Structural Modifications

The reactivity and stability of "this compound" are largely dictated by its constituent functional groups: the diaryl ether linkage, the amino group, the bromine atom, and the methyl acetate moiety. Strategic modifications to these groups can significantly alter the molecule's chemical behavior.

The primary amino group is a key site for chemical reactions, including acylation, alkylation, and diazotization. Its nucleophilicity can be modulated by altering the electronic environment of the phenyl ring to which it is attached. The presence of the bromine atom, an electron-withdrawing group, can reduce the basicity and nucleophilicity of the nearby amino group. Replacing the bromine with other halogens or with electron-donating groups would predictably alter the reactivity of the amino group.

The stability of the methyl acetate group is primarily related to its susceptibility to hydrolysis. Steric hindrance around the ester functionality can be introduced to increase its stability towards enzymatic or chemical hydrolysis. For example, replacing the methyl group with a bulkier alkyl group, such as a tert-butyl group, would likely slow the rate of hydrolysis.

The bromine atom on the phenoxy ring also presents opportunities for modification. It can be a site for cross-coupling reactions, allowing for the introduction of a wide variety of substituents. nih.gov The nature of the substituent introduced in place of the bromine atom can have a profound impact on the molecule's lipophilicity, electronic properties, and steric profile.

A summary of potential structural modifications and their predicted effects on reactivity and stability is presented in the table below.

Structural Modification Targeted Property Predicted Effect
Replacement of the bromine atom with other halogens (F, Cl, I)Electronic properties, reactivityAlteration of the electron-withdrawing nature of the substituent, influencing the reactivity of the amino group and the diaryl ether linkage.
Introduction of electron-donating groups (e.g., methoxy, alkyl) on the phenyl ringsStability of the diaryl etherIncreased electron density on the aromatic rings, potentially enhancing the stability of the ether bond.
Introduction of electron-withdrawing groups (e.g., nitro, cyano) on the phenyl ringsReactivity of the diaryl etherDecreased electron density, potentially making the ether bond more susceptible to cleavage.
Acylation or alkylation of the amino groupNucleophilicity, stabilityReduced nucleophilicity of the nitrogen atom; acylation can improve stability by delocalizing the lone pair of electrons.
Variation of the ester alkyl group (e.g., ethyl, isopropyl, tert-butyl)Hydrolytic stabilityIncreased steric bulk around the ester carbonyl can hinder nucleophilic attack, thereby increasing stability against hydrolysis.

Computational Screening for Optimized Property Profiles

Computational screening plays a pivotal role in the rational design of analogs by enabling the prediction of molecular properties and the prioritization of synthetic targets. researchgate.net Various computational techniques can be employed to create a library of virtual analogs of "this compound" and evaluate their potential.

Quantum Mechanical (QM) Methods: These methods can be used to calculate the electronic properties of the designed analogs, such as the charge distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential. researchgate.net These calculations can provide insights into the reactivity of different parts of the molecule. For example, a lower LUMO energy would suggest a higher susceptibility to nucleophilic attack. QM methods can also be used to model reaction mechanisms and predict the stability of intermediates and transition states, which is valuable for understanding and predicting chemical reactivity. nih.gov

Molecular Docking: If the designed analogs are intended to interact with a biological target, molecular docking simulations can be used to predict their binding affinity and mode of interaction. nih.gov This involves docking the virtual compounds into the active site of a target protein to assess the complementarity of their shape and chemical features. The results of molecular docking can help in selecting analogs with a higher probability of biological activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the structural features of a series of compounds and their biological activity or a specific chemical property. uc.pt By developing a QSAR model for a set of known diaryl ether analogs, it is possible to predict the properties of new, unsynthesized analogs of "this compound". The descriptors used in QSAR models can be steric, electronic, or hydrophobic in nature.

The following table outlines a hypothetical computational workflow for screening analogs of "this compound".

Computational Method Objective Predicted Parameters
Virtual Library Generation To create a diverse set of analogs with modifications at key positions (e.g., substitutions on the phenyl rings, modification of the amino and ester groups).A collection of 3D structures of potential analogs.
Quantum Mechanical Calculations To evaluate the electronic properties and reactivity of the designed analogs.HOMO/LUMO energies, electrostatic potential maps, partial atomic charges.
Molecular Dynamics (MD) Simulations To assess the conformational flexibility and stability of the analogs in a simulated biological environment.Root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), interaction energies.
ADMET Prediction To predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the analogs.Lipophilicity (logP), aqueous solubility, metabolic stability, potential toxicity.
Prioritization and Selection To rank the analogs based on their predicted property profiles and select the most promising candidates for synthesis and experimental testing.A ranked list of analogs with the desired combination of properties.

Through the iterative application of these rational design principles and computational screening methods, it is possible to systematically explore the chemical space around "this compound" and identify novel analogs with optimized reactivity, stability, and other desired chemical properties.

Advanced Research Applications and Future Directions in Chemical Synthesis Using Methyl 2 4 2 Amino 4 Bromophenoxy Phenyl Acetate

Utilization in Multi-Component Reactions for the Rapid Assembly of Molecular Complexity

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. The structure of Methyl 2-[4-(2-amino-4-bromophenoxy)phenyl]acetate, with its reactive amine and halide functionalities, suggests it could be a candidate for MCRs to rapidly generate diverse chemical libraries. However, there are no specific studies or data available that demonstrate its use in this context.

Exploration as a Versatile Synthetic Intermediate for Novel Chemical Scaffolds and Frameworks

The distinct arrangement of functional groups makes this compound a promising precursor for the synthesis of novel heterocyclic compounds and complex molecular frameworks. For instance, intramolecular reactions could potentially lead to the formation of new ring systems. Nevertheless, specific research detailing its conversion into such scaffolds is absent from the available scientific record.

Development of New Synthetic Methodologies and Catalytic Systems Facilitated by the Compound's Unique Structure

The unique electronic and steric properties of a molecule can sometimes facilitate the development of new catalysts or synthetic methods. While the compound's structure is well-defined, there is no evidence in the literature of it being used to develop or optimize new catalytic systems or synthetic methodologies.

Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency

Flow chemistry and automated synthesis are modern techniques that can accelerate chemical production and optimization. These methods often require stable and reactive intermediates. While this compound could potentially be used in such systems, no published research demonstrates its integration into these advanced platforms.

Emerging Trends and Interdisciplinary Research Opportunities in Advanced Organic Materials and Supramolecular Chemistry

The aromatic and functionalized nature of this compound could make it a building block for advanced organic materials, such as polymers or liquid crystals, or for constructing complex supramolecular assemblies. These fields represent emerging opportunities, but as of now, the role of this specific compound in such interdisciplinary research has not been reported.

Q & A

Q. How does the bromine substituent influence the compound’s electronic properties and binding affinity?

  • Methodology: Conduct Hammett analysis to quantify electron-withdrawing effects (σpσ_p for Br = +0.23). UV-Vis spectroscopy can track absorbance shifts (e.g., bathochromic shifts in π→π* transitions). Molecular docking (AutoDock Vina) paired with isothermal titration calorimetry (ITC) quantifies binding energy changes in target proteins .

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